molecular formula C13H20ClNO2 B12933389 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride

Cat. No.: B12933389
M. Wt: 257.75 g/mol
InChI Key: YHCVDWBIARWMBX-UHFFFAOYSA-N
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Description

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It is a derivative of tyrosine, characterized by the presence of a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-tert-butylbenzaldehyde.

    Formation of the Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration.

    Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Formation of the Final Product: The resulting amine is then reacted with chloroacetic acid to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: A similar compound with a tert-butoxy group instead of a tert-butyl group.

    2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid: The non-hydrochloride form of the compound.

Uniqueness

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydrochloride salt form. These features may influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

2-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H

InChI Key

YHCVDWBIARWMBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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